3-Amino-2-cyclohexen-1-one
Description
Significance as a Versatile Chemical Building Block
The utility of 3-amino-2-cyclohexen-1-one stems from its identity as a cyclic enaminone, which imparts a rich and varied reactivity. acs.orgacs.org This bifunctional molecule possesses both a nucleophilic amino group and an electrophilic carbonyl group, along with a reactive double bond, making it a prime candidate for a wide array of chemical transformations. Its structure serves as a synthon for the assembly of numerous biologically active and functionally significant heterocyclic compounds. acs.orgacs.org
The versatility of this compound is demonstrated by its application in the synthesis of diverse molecular scaffolds. Researchers have successfully employed it in the construction of:
Pyridines and Quinolines: These nitrogen-containing heterocycles are fundamental components of many pharmaceuticals and agrochemicals. acs.orgacs.org
Azaazulenes: These compounds are of interest for their unique electronic and photophysical properties. acs.orgacs.org
Tetrahydro-1,3-oxazines: This class of compounds exhibits a range of biological activities. acs.orgacs.org
Angucyclinone 5-aza-analogues: These are analogues of a class of antibiotics with potential therapeutic applications. acs.orgacs.org
Furthermore, derivatives of this compound have been investigated as antagonists for the CXCR2 chemokine receptor, highlighting its potential in the development of treatments for inflammatory diseases. umich.edu The compound has also been utilized in the synthesis of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitriles. cookechem.com
The reactivity of this compound is not limited to its direct use. It can be readily modified to create a library of derivatives with tailored properties. For instance, it can undergo reactions at the amino group, the carbonyl group, or the double bond, allowing for the introduction of various functional groups and the construction of more complex molecules. This adaptability makes it an invaluable starting material in multi-step synthetic sequences.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 5220-49-5 georganics.sk |
| Molecular Formula | C6H9NO cookechem.com |
| Molecular Weight | 111.14 g/mol cookechem.com |
| Melting Point | 129-133 °C cookechem.com |
| Appearance | Light yellow to Brown to Dark green powder to crystal tcichemicals.com |
| EINECS Number | 226-014-9 cookechem.com |
Overview of Research Trajectories and Scholarly Contributions
The scientific community's interest in this compound has led to significant advancements in its synthesis and application. Historically, the preparation of this compound involved methods such as the condensation of 1,3-cyclohexanedione (B196179) with ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), often requiring harsh conditions and the use of hazardous solvents like benzene (B151609). acs.orgacs.org Another approach involved a two-step process starting from 1,3-phenylenediamine. acs.org
A notable contribution to the synthesis of this compound was the development of a one-pot procedure from 3-aminophenol (B1664112) using palladium on carbon (Pd/C) as a catalyst. acs.orgacs.org This method is lauded for being simple, environmentally benign, and providing a high yield of the desired product without the need for chromatographic purification. acs.orgacs.org The mild and neutral conditions, coupled with the low cost and availability of the starting materials, make this process a more practical and sustainable alternative to traditional methods. acs.org
Scholarly research has extensively explored the synthetic utility of this compound. It has been a key starting material in the synthesis of a variety of biologically active compounds, including:
Dopamine (B1211576) autoreceptor agonists acs.orgacs.org
Acetylcholinesterase inhibitors acs.orgacs.org
Oxytocin (B344502) antagonists acs.orgacs.org
Anticonvulsants acs.orgacs.org
KATP channel openers acs.orgacs.org
The compound's role in multicomponent reactions has also been a significant area of investigation. organic-chemistry.orgacs.org These reactions, where multiple starting materials react in a single pot to form a complex product, are highly valued for their efficiency and atom economy. The ability of this compound to participate in such reactions further underscores its importance as a versatile building block.
Recent research continues to uncover new applications for this remarkable compound. For example, a study published in 2021 detailed a method for the formation of 3-aminophenols from 3-amino-2-cyclohexen-1-ones. nih.gov This transformation highlights the ongoing efforts to expand the synthetic toolbox available to organic chemists, with this compound at its core.
Table 2: Key Research Contributions
| Research Area | Key Finding |
|---|---|
| Synthesis | Development of a simple, high-yielding, and environmentally friendly one-pot synthesis from 3-aminophenol using a Pd/C catalyst. acs.orgacs.org |
| Medicinal Chemistry | Utilized as a precursor for the synthesis of various biologically active compounds, including dopamine agonists and acetylcholinesterase inhibitors. acs.orgacs.org |
| Heterocyclic Chemistry | Employed as a versatile synthon for constructing a wide range of heterocyclic systems like pyridines, quinolines, and azaazulenes. acs.orgacs.org |
| Reaction Development | Investigated in multicomponent reactions to efficiently generate complex molecular structures. organic-chemistry.orgacs.org |
| Derivative Synthesis | Served as a template for creating novel CXCR2 antagonists for potential use in inflammatory diseases. umich.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminocyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c7-5-2-1-3-6(8)4-5/h4H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMRPOAHZITKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200244 | |
| Record name | 3-Aminocyclohex-2-en-1-one | |
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Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5220-49-5 | |
| Record name | 3-Amino-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
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| Record name | 3-Aminocyclohex-2-en-1-one | |
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| Record name | 5220-49-5 | |
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| Record name | 3-Aminocyclohex-2-en-1-one | |
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| Record name | 3-aminocyclohex-2-en-1-one | |
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| Record name | 3-AMINOCYCLOHEX-2-EN-1-ONE | |
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Synthetic Methodologies for 3 Amino 2 Cyclohexen 1 One
Conventional Synthetic Pathways
Traditional methods for preparing 3-amino-2-cyclohexen-1-one have historically relied on condensation and cyclization reactions. These methods, while effective, often necessitate harsh reaction conditions and the use of hazardous materials.
A widely employed method for the synthesis of this compound involves the direct condensation of 1,3-cyclohexanedione (B196179) with ammonia (B1221849) or its salts. acs.org This reaction is typically performed under reflux conditions, often in a solvent such as benzene (B151609), to facilitate the azeotropic removal of water and drive the reaction towards the formation of the enaminone product. acs.org While this method is straightforward, it is known to require a significant excess of the ammonia source to achieve satisfactory yields. acs.org For instance, a common procedure involves reacting 1,3-cyclohexanedione with ammonia in benzene, with continuous removal of the water formed during the condensation. acs.org Another variation employs ammonium (B1175870) acetate (B1210297) as the ammonia source. acs.org
A similar reaction can be used to produce derivatives, such as 3-morpholino-2-cyclohexen-1-one, by reacting 1,3-cyclohexanedione with morpholine (B109124) in refluxing benzene with azeotropic removal of water. prepchem.com
An alternative conventional route is the intramolecular cyclization of 5-oxohexanenitrile (B84432). acs.org This method, however, is often hampered by the need for drastic reaction conditions, including high temperatures and the presence of strong bases. acs.orggoogle.com The selectivity of the cyclization can also be a concern, potentially leading to lower yields of the desired product. acs.org A patented process describes the cyclization of 5-oxohexanenitrile at temperatures between 160°C and 220°C in an inert organic polar solvent using a basic catalyst to produce this compound with high conversion and good selectivity. google.com
Modern and Green Chemistry Approaches
In response to the growing need for sustainable chemical processes, recent research has focused on developing more efficient and environmentally benign methods for synthesizing this compound.
A significant advancement is the one-pot synthesis of this compound from 3-aminophenol (B1664112) via a palladium-catalyzed hydrogenation. acs.org This procedure stands out for its simplicity, mild reaction conditions, and high yield. The reaction is typically carried out using 10% Palladium on carbon (Pd/C) as the catalyst in a solvent like methanol (B129727) at a moderate temperature (e.g., 60°C) under ambient hydrogen pressure. acs.org This method is considered environmentally benign as it avoids the use of hazardous solvents and reagents common in conventional pathways. acs.org The process is highly efficient, yielding the product in nearly quantitative amounts without the need for chromatographic purification. acs.org
The development of this method stemmed from an observation that the hydrogenation of 3-aminophenol in the presence of an alkylating agent led to a mixture of products, including the desired reduced ring system. acs.org By removing the alkylating agent and optimizing the conditions, a direct and clean conversion to this compound was achieved. acs.org
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. While specific detailed protocols for the direct microwave-assisted synthesis of this compound are not extensively detailed in the provided search results, the technique has been successfully applied to the synthesis of related 3-alkoxy-2-cyclohexen-1-ones from 1,3-cyclohexanedione and various alcohols. researchgate.netniscpr.res.in These reactions are completed in a matter of minutes with high yields, demonstrating the potential of microwave heating to significantly reduce reaction times compared to conventional heating methods that can take several hours. researchgate.netniscpr.res.in This suggests that a similar microwave-assisted approach for the reaction of 1,3-cyclohexanedione with ammonia could offer a rapid and efficient alternative to traditional methods.
Optimization of Reaction Conditions and Yield
The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of these parameters is crucial for developing practical and economical synthetic routes.
For the Palladium-Catalyzed Hydrogenation of 3-Aminophenol , a study detailed the optimization of various parameters to achieve a high yield. The reaction was found to be optimal when using 10% Pd/C catalyst (10 wt % of the substrate) in methanol at 60°C under ambient hydrogen pressure, resulting in a 94% yield of analytically pure product. acs.org
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | 10% Pd/C (10 wt %) | 94 |
| Solvent | Methanol | |
| Temperature | 60 °C | |
| Pressure | Ambient H₂ (balloon) |
In the case of the Cyclization of 5-Oxohexanenitrile , the reaction temperature is a critical factor. The patented process specifies a temperature range of 160°C to 220°C, with a preferred range of 170°C to 200°C, to ensure high conversion and selectivity. google.com The use of a basic catalyst in an inert organic polar solvent is also essential for this transformation. google.com
For the Condensation of 1,3-Cyclohexanedione , while specific optimization tables are not provided in the search results, the literature indicates that the use of a large excess of ammonia or ammonium acetate and the efficient removal of water via azeotropic distillation are key to maximizing the yield. acs.org
Solvent Effects and Catalysis
The selection of an appropriate solvent and catalyst system is critical for directing the chemical transformation towards the desired product. Different synthetic precursors may necessitate distinct catalytic systems.
One prominent method involves the cyclization of 5-oxohexanenitrile. This reaction is effectively carried out in an inert organic polar solvent in the presence of a basic catalyst. google.com The amount of the basic catalyst can be varied, but typically ranges from 0.001 to 1 mole per mole of the starting nitrile. google.com
An alternative strategy is the catalytic hydrogenation of 3-aminophenol. This process has been shown to be highly efficient using 10% Palladium on carbon (Pd/C) as the catalyst. acs.org The reaction proceeds cleanly in methanol (MeOH), providing a high yield of the target compound. acs.org An unexpected reduction of the aromatic ring was observed when using 3-aminophenol as a substrate under certain conditions, leading to the formation of this compound. acs.org
| Starting Material | Catalyst | Solvent | Reference |
|---|---|---|---|
| 5-oxohexanenitrile | Basic Catalyst | Inert Organic Polar Solvent | google.com |
| 3-aminophenol | 10% Pd/C | Methanol (MeOH) | acs.org |
Temperature and Reaction Time Parameters
Temperature and reaction duration are pivotal parameters that directly influence reaction rate, conversion efficiency, and product selectivity.
For the base-catalyzed cyclization of 5-oxohexanenitrile, the reaction is conducted at a relatively high temperature, generally between 160°C and 220°C. google.com The optimal range is reported to be between 170°C and 200°C, as this window maximizes the selectivity and yield of this compound. google.com This process can be implemented in a batchwise, semi-continuous, or continuous fashion, allowing for flexibility in reaction time and scale. google.com
In contrast, the Pd/C-catalyzed hydrogenation of 3-aminophenol proceeds under significantly milder conditions. This reaction is typically carried out at 60°C under ambient hydrogen pressure, often using a balloon. acs.org
| Synthetic Route | Temperature Range | Optimal Temperature | Reference |
|---|---|---|---|
| Cyclization of 5-oxohexanenitrile | 160-220°C | 170-200°C | google.com |
| Hydrogenation of 3-aminophenol | 60°C | N/A | acs.org |
Control of Side Reactions and By-product Formation
Minimizing the formation of by-products is essential for achieving high purity and simplifying downstream processing. In the synthesis of this compound, temperature control is a key factor in mitigating side reactions.
During the cyclization of 5-oxohexanenitrile, a major by-product is 6-methyl-3,4-dihydro-2-pyridone. google.com The formation of this impurity is highly temperature-dependent. If the reaction temperature falls below 160°C, the selectivity for this by-product increases sharply, reducing the yield of the desired product. google.com Conversely, temperatures exceeding 220°C can also promote its formation and may lead to secondary reactions that consume the already-formed this compound. google.com
In the hydrogenation of 3-aminophenol, the reaction is notably clean, and over-reduction to by-products like 3-aminocyclohexane is reportedly not an issue under the specified conditions. acs.org However, modifications to the reaction system, such as the inclusion of acetonitrile (B52724) (MeCN), can lead to the formation of unexpected by-products, including 3-ethylaminophenol and 3-ethylamino-2-cyclohexen-1-one. acs.org
Derivatization Strategies during Synthesis
This compound serves as a versatile building block for the synthesis of more complex molecules. Derivatization can be performed on the pre-formed compound or integrated into the synthetic sequence. These derivatives are often explored for various applications, including medicinal chemistry.
For example, this compound is a precursor in the synthesis of a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitriles. chemicalbook.com Further, a variety of N-substituted derivatives can be prepared, such as 3-((2-fluorophenyl)amino)cyclohex-2-en-1-one and 3-((4-chlorophenyl)amino)-5,5-dimethylcyclohex-2-en-1-one. chemicalbook.com
In a targeted approach to develop novel CXCR2 antagonists, a library of 3-aminocyclohex-2-en-1-one derivatives was synthesized. umich.edu This involved reacting the core structure with various amines or modifying substituents on an attached phenyl ring. For instance, derivatives with lipophilic, electron-withdrawing groups like the trifluoromethyl group at the 3- or 4-position of the phenyl ring showed improved potency. umich.edu Optical isomers were also prepared using commercially available R(+)- and S-(-)-1-phenylethylamine as starting materials, demonstrating the potential for stereospecific derivatization. umich.edu
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 3-Amino-2-cyclohexen-1-one, offering profound insights into its molecular structure. By analyzing the magnetic properties of its atomic nuclei, specifically protons (¹H) and carbon-13 (¹³C), a detailed structural map can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of the hydrogen atoms in this compound. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed.
A study utilizing a 400 MHz NMR spectrometer with DMSO-d₆ as the solvent reported the following chemical shifts (δ) in parts per million (ppm): a multiplet at approximately 1.76 ppm, and two triplets at 1.98 ppm and 2.25 ppm, both with a coupling constant (J) of 6.3 Hz. acs.org These signals are attributed to the protons of the three methylene (B1212753) (-CH₂) groups in the cyclohexene (B86901) ring. Additionally, a singlet appears at 4.90 ppm, corresponding to the vinyl proton (-CH=), and a broad singlet at 6.66 ppm is characteristic of the two protons of the primary amine (-NH₂) group. acs.org The broadness of the amine signal is a result of rapid chemical exchange and quadrupole effects of the nitrogen atom.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
|---|---|---|---|
| 1.76 | m | - | -CH₂- |
| 1.98 | t | 6.3 | -CH₂- |
| 2.25 | t | 6.3 | -CH₂- |
| 4.90 | s | - | =CH- |
| 6.66 | br s | - | -NH₂ |
Solvent: DMSO-d₆, Frequency: 400 MHz. acs.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. In a ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal.
In one analysis, the ¹³C NMR spectrum was recorded at 100 MHz in DMSO-d₆. The spectrum showed a signal at 194.3 ppm, which is characteristic of a carbonyl carbon (C=O). acs.org A signal at 167.0 ppm was assigned to the carbon atom bonded to the amino group in the enamine system (C-NH₂). The vinyl carbon (C=CH) appeared at 97.5 ppm. The three methylene carbons of the cyclohexene ring were observed at 35.9 ppm, 27.9 ppm, and 21.5 ppm. acs.org
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| 194.3 | C=O |
| 167.0 | C-NH₂ |
| 97.5 | =CH- |
| 35.9 | -CH₂- |
| 27.9 | -CH₂- |
| 21.5 | -CH₂- |
Solvent: DMSO-d₆, Frequency: 100 MHz. acs.org
Advanced NMR Techniques (e.g., 2D NMR)
While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques can offer deeper insights into the connectivity and spatial relationships of atoms in complex molecules. For molecules like this compound, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.
COSY experiments would reveal the coupling between adjacent protons, helping to confirm the sequence of the methylene groups in the ring. HSQC experiments correlate the signals of protons with their directly attached carbon atoms, which would definitively assign the proton and carbon signals of the methylene groups and the vinyl group. libretexts.org These advanced techniques are particularly useful in confirming the assignments made from 1D NMR and in providing a more robust structural elucidation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds.
The presence of the α,β-unsaturated ketone system is indicated by a strong absorption band for the C=O stretching vibration. Additionally, the C=C double bond of the enamine system and the N-H bonds of the primary amine group give rise to distinct absorption peaks. The spectrum also shows C-H stretching and bending vibrations for the methylene groups in the ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the presence of the conjugated enaminone system (N-C=C-C=O) results in characteristic absorption maxima in the UV-Vis spectrum. This conjugation delocalizes the π-electrons, lowering the energy required for electronic transitions and shifting the absorption to longer wavelengths compared to non-conjugated systems. The specific wavelength of maximum absorbance (λmax) can be influenced by the solvent used for the analysis.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (111.14 g/mol ). acs.orgfishersci.ca A reported mass spectrum showed a molecular ion peak at m/z 111 with a relative intensity of 34%. acs.org The fragmentation of the molecular ion can lead to the formation of various daughter ions. Common fragmentation pathways for this compound may include the loss of small molecules such as CO, NH₃, or ethene. The observed fragmentation pattern in one study included major peaks at m/z 84 (84%), 83 (55%), and 66 (100%). acs.org
Table 3: Mass Spectrometry Data for this compound (EI)
| m/z | Relative Intensity (%) |
|---|---|
| 111 | 34 |
| 84 | 84 |
| 83 | 55 |
| 66 | 100 |
| 55 | 23 |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is an analytical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. creative-proteomics.com A molecule must be chiral (lacking an internal plane of symmetry) to exhibit a CD signal. nih.gov The resulting spectrum provides information about the three-dimensional structure of the molecule. creative-proteomics.com
Standard this compound is an achiral molecule and therefore does not produce a CD signal in its isolated state. However, CD spectroscopy can become a relevant analytical tool under specific circumstances:
Induced Chirality: If this compound binds to a larger chiral molecule, such as a protein or enzyme, it can acquire an induced circular dichroism (ICD) spectrum. nih.gov The electronic transitions of the ligand (this compound) are perturbed by the chiral environment of the macromolecule, resulting in a measurable ICD signal at wavelengths corresponding to the ligand's absorption bands. nih.gov The intensity and shape of this ICD spectrum can provide valuable insights into the binding affinity, geometry, and local environment of the compound at the binding site. nih.gov
Chiral Derivatization: If a chiral center is introduced into the this compound structure through chemical synthesis, the resulting chiral derivative would be CD-active. This approach could be used to study the stereochemistry of reactions involving the compound.
In studies of complex systems, such as certain organometallic catalysts involving chiral ligands, CD spectroscopy is used to characterize the structure and stereochemistry. For instance, the CD spectra of oxidovanadium(V) complexes with chiral Schiff bases have been used to confirm their structure and investigate electronic transitions. mdpi.com While not directly involving this compound, this illustrates the application of the technique to related structural motifs within a chiral framework.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial check for its purity and empirical formula. The molecular formula for this compound is C₆H₉NO, with a molecular weight of approximately 111.14 g/mol . avantorsciences.comfishersci.ca
The theoretical elemental composition is calculated from the molecular formula and atomic weights of the constituent elements.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 6 | 72.066 | 64.85% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 8.16% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 12.60% |
Data calculated based on standard atomic weights. The sum of percentages may not equal exactly 100% due to rounding.
Commercial suppliers of this compound often provide specifications that include results from elemental analysis or related purity assays. For example, some product specifications include a nonaqueous titration purity test, which provides an assessment of the total basic content (amine group), and Karl Fischer titration to quantify water content, which can be present up to 5-6%. avantorsciences.comthermofisher.com These tests, while not direct elemental analysis, serve a similar purpose in verifying the identity and purity of the bulk material against its theoretical composition.
Chromatographic Techniques for Purity and Separation
Chromatography is an essential tool for the separation, identification, and purification of this compound. nih.gov Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed to assess purity and monitor reaction progress.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and versatile technique for analyzing this compound. nih.gov Reverse-phase (RP) HPLC is a common method for its analysis and purification. sielc.com In this mode, a nonpolar stationary phase is used with a more polar mobile phase. sigmaaldrich.com
One documented HPLC method utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com For applications requiring mass spectrometry (MS) detection, volatile acids like formic acid are substituted for non-volatile acids like phosphoric acid in the mobile phase. sielc.com Commercial batches of the compound are often assayed by HPLC, with purity specifications typically set at ≥97.5%. thermofisher.com
Table 2: Example HPLC Method for this compound Analysis
| Parameter | Description |
|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.com |
| Stationary Phase | Newcrom R1 Column sielc.com |
| Mobile Phase | Acetonitrile (B52724) (MeCN), Water, and Phosphoric Acid (or Formic Acid for MS compatibility) sielc.com |
| Application | Purity analysis, preparative separation, pharmacokinetic studies sielc.com |
Gas Chromatography (GC)
GC is another powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. The compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. Commercial suppliers often use GC to certify the purity of this compound, with typical specifications being ≥98.0%. avantorsciences.comfishersci.ca
In one synthetic procedure, GC analysis was performed to confirm the completion of a reaction. acs.org The retention time (tR) under the specified conditions was used to identify the product. acs.org
Table 3: Gas Chromatography (GC) Parameters for this compound
| Parameter | Value/Description | Reference |
|---|---|---|
| Injector Temperature | 260 °C | acs.org |
| Column Temperature Program | Hold at 200 °C for 5 min, then ramp to 255 °C at 20 °C/min, hold for 25 min | acs.org |
| Retention Time (tR) | 16.66 min | acs.org |
| Purity Specification | ≥98.0% | avantorsciences.comfishersci.ca |
Thin-Layer Chromatography (TLC)
TLC is a rapid, simple, and cost-effective method used primarily for qualitative analysis, such as monitoring the progress of a chemical reaction or identifying compounds in a mixture. sigmaaldrich.comwisc.edu In the synthesis of this compound from 3-aminophenol (B1664112), TLC was used to track the hydrogenation process, confirming the consumption of the starting material and the formation of the product. acs.org
The separation relies on the differential partitioning of the compound between the stationary phase (typically silica (B1680970) gel) and the mobile phase (an eluting solvent). wisc.edu The result is visualized as a spot, and its retention factor (Rf) is calculated. The Rf value is characteristic of a compound under a specific set of chromatographic conditions.
Table 4: Thin-Layer Chromatography (TLC) System for this compound
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ (0.25 mm thick) | acs.org |
| Mobile Phase (Eluent) | Chloroform:Methanol (B129727) (CHCl₃:MeOH) = 5:1 | acs.org |
| Retention Factor (Rf) | 0.31 | acs.org |
| Visualization | UV light | acs.org |
Computational and Theoretical Investigations
Electronic Structure and Molecular Orbital Theory
The electronic structure of 3-Amino-2-cyclohexen-1-one, an enaminone, is characterized by a conjugated system involving the lone pair of electrons on the nitrogen atom, the carbon-carbon double bond, and the carbon-oxygen double bond. This vinylogous amide system results in significant electron delocalization, which can be described using molecular orbital (MO) theory. The delocalization creates a resonance hybrid, contributing to the molecule's stability and influencing its chemical reactivity and spectroscopic properties.
Computational methods, such as the Modified Neglect of Diatomic Overlap (MNDO) method, have been used to study the electronic structure of related compounds like 3-amino-2-cyclohexene-1-thiones. osti.gov Such studies show that the enamine-thione form is the most stable tautomer, with considerable conjugation and polarization within the molecule. osti.gov These calculations help in understanding the distribution of electron density and identifying the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are fundamental to predicting the molecule's UV-Vis absorption spectrum and its behavior in photochemical reactions. For this compound, the HOMO is expected to have significant contributions from the enamine moiety, while the LUMO is anticipated to be centered on the enone fragment.
Excited State Dynamics and Photophysical Properties
Studies on related enone systems indicate that the excited state dynamics are complex. Upon excitation, molecules can undergo various processes, including internal conversion (IC), intersystem crossing (ISC) to a triplet state, or chemical reactions. The efficiency of these pathways is critical to the molecule's function, particularly in applications like UV filters where rapid, non-destructive dissipation of absorbed energy is required.
Nonradiative relaxation refers to processes where an excited molecule returns to the ground state without emitting light. These pathways are crucial for photostability, as they provide a means to dissipate excess electronic energy as heat (vibrational energy) before a chemical reaction can occur. For molecules like this compound, which forms the core chromophore in some natural UV-screening compounds, efficient nonradiative decay is a key feature.
The primary mechanism for this rapid energy dissipation often involves significant changes in molecular geometry in the excited state, leading the molecule towards a conical intersection with the ground state potential energy surface.
A conical intersection is a point where two electronic potential energy surfaces cross. numberanalytics.com These points act as photochemical funnels, enabling highly efficient and ultrafast transitions between electronic states, typically from an excited state back to the ground state. numberanalytics.comnih.gov The presence of accessible CIs is a hallmark of photostable molecules that can rapidly return to the ground state after UV absorption. numberanalytics.com
While specific computational analyses detailing the exact location and geometry of conical intersections for this compound are not extensively documented in the available literature, the known photostability of the 3-aminocyclohexenone chromophore strongly suggests that such efficient decay funnels are a key feature of its excited-state potential energy surface. Access to these CIs is often facilitated by large-scale molecular motions, such as twisting around double bonds or out-of-plane deformations of the ring. nih.gov
Nonadiabatic dynamics (NAD) simulations are a computational tool used to model the motion of atoms in a molecule as it moves between different electronic states. ruhr-uni-bochum.de These simulations are essential for understanding photochemical processes where the Born-Oppenheimer approximation (which assumes that nuclear and electronic motion are independent) breaks down, such as near conical intersections. ruhr-uni-bochum.de
By simulating the trajectory of the molecule after photoexcitation, NAD methods can predict the timescales of relaxation processes and the quantum yields of different photochemical outcomes. uni-muenchen.dersc.org For this compound, NAD simulations could elucidate the precise pathway and timing of its return to the ground state, confirming the role of CIs and identifying the specific vibrational modes involved in dissipating energy. However, specific NAD simulation studies for this molecule are not prominent in the current body of scientific literature. Studies on related systems, like the cyclohexenone-BF₃ complex, highlight the importance of including solvent effects in such simulations to obtain results that match experimental observations. uni-muenchen.denih.gov
The 3-aminocyclohexenone core is responsible for strong absorption in the UV region of the electromagnetic spectrum. This property is exploited in nature, as this chromophore is found in mycosporine-like amino acids (MAAs), which are natural compounds that protect organisms from harmful UV radiation. The absorption is attributed to a π→π* electronic transition within the conjugated system.
The photostability of this chromophore is remarkably high. This stability is linked to the availability of efficient nonradiative decay channels that allow the molecule to quickly dissipate the energy from UV radiation without undergoing degradation.
Table 1: UV Absorption Properties of this compound
| Property | Value |
|---|---|
| UV Absorption Maximum (λmax) | ~298 nm |
| Molar Extinction Coefficient (ε) | Not specified |
Note: The λmax can vary depending on the solvent.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is widely employed to calculate optimized molecular geometries, vibrational frequencies, and reaction energetics.
For this compound, DFT calculations are instrumental in interpreting experimental spectroscopic data. A study combining resonance Raman spectroscopy with DFT calculations was conducted to understand the molecule's excited-state structural dynamics in different solvents. In such studies, DFT is used to predict the vibrational spectra (FT-IR and Raman), which allows for the confident assignment of experimentally observed vibrational bands to specific molecular motions. researchgate.netmdpi.com This correlation between theoretical and experimental data provides a detailed picture of the molecule's structure and bonding.
Table 2: Representative Vibrational Modes and Typical Calculated Frequencies for a this compound structure
| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| ν(N-H) | Asymmetric & Symmetric N-H stretching | 3300-3500 |
| ν(C=O) | Carbonyl (C=O) stretching | 1640-1680 |
| ν(C=C) | Alkene (C=C) stretching | 1580-1620 |
| δ(N-H) | N-H bending (scissoring) | 1550-1650 |
Note: These are typical ranges. The exact frequencies are sensitive to the computational method, basis set, and the molecule's environment (e.g., solvent or solid state).
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), in order to form a stable complex. nih.gov This method is crucial in drug discovery and materials science for understanding and predicting molecular interactions. The process typically involves preparing the receptor and ligand structures, running docking simulations using software like AutoDock Vina, and analyzing the resulting binding poses and affinities. nih.gov
In the context of this compound derivatives, molecular docking has been employed to investigate their potential as antagonists for the CXCR2 chemokine receptor, which is implicated in inflammatory diseases. umich.edu A significant challenge in these studies is the absence of a crystal structure for the CXCR2 receptor, making the establishment of a robust docking model difficult. umich.edu
Consequently, researchers have turned to ligand-based drug design guided by Structure-Activity Relationship (SAR) as a viable strategy. umich.edu Through the synthesis and evaluation of numerous derivatives, a SAR model was developed. This model identified three key hydrophobic sites in the 3-aminocyclohex-2-en-1-one structure, indicating that its binding site on the CXCR2 receptor is predominantly hydrophobic. umich.edu The studies revealed that an electron-withdrawing group on one ring and a lipophilic benzene (B151609) ring on another part of the molecule enhance its activity. umich.edu
The table below summarizes key findings from the investigation of this compound derivatives and their interaction with the CXCR2 target.
| Feature | Finding/Observation | Scientific Implication |
| Target Receptor | CXCR2 | A key receptor in inflammatory mediated diseases. umich.edu |
| Docking Challenge | No crystal structure available for CXCR2. umich.edu | Standard receptor-based docking is challenging; ligand-based approaches are used. umich.edu |
| Binding Site Nature | Predominantly hydrophobic. umich.edu | Modifications to the ligand should aim to increase lipophilicity for better binding. umich.edu |
| SAR Model Insight | An electron-withdrawing group (EWG) on ring A enhances potency. umich.edu | Guides the rational design of more effective CXCR2 antagonists. umich.edu |
| SAR Model Insight | A lipophilic benzene ring is preferred on ring B. umich.edu | Reinforces the importance of hydrophobic interactions for ligand binding. umich.edu |
Theoretical Studies on Stereoselective Reactions
Theoretical studies, particularly those using density functional theory (DFT), provide profound insights into the mechanisms and stereoselectivities of chemical reactions. These computational methods can model transition states and calculate energy differences between various reaction pathways, explaining why one stereoisomer is formed preferentially over another. nih.govresearchgate.net
While specific theoretical studies focusing solely on the stereoselective reactions of the parent this compound are not extensively documented in the provided literature, the principles are well-established through studies of similar cyclic systems. For instance, DFT methods at the B3LYP/6-31G(d) level of theory have been successfully used to study the stereoselectivity of intramolecular aldol (B89426) cyclizations catalyzed by amino acids. nih.govresearchgate.net These calculations match general experimental trends and help elucidate the origins of stereoselectivity. nih.gov The studies show how catalysts like acyclic primary amino acids allow for greater conformational flexibility in transition states compared to more rigid catalysts like proline, affecting the enantioselectivity of the reaction. nih.govresearchgate.net
Furthermore, computational studies on strained isomers like 1,2,3-cyclohexatriene (B14357811) demonstrate the power of theoretical analysis in predicting reaction outcomes. nih.gov These studies show that factors such as sterics, molecular distortion, and interaction energies all play a role in controlling the selectivity of reactions, even for highly reactive and short-lived intermediates. nih.gov These principles are directly applicable to understanding and predicting the outcomes of stereoselective reactions involving derivatives of 2-cyclohexen-1-one.
The table below outlines the theoretical methods and their applications in studying stereoselective reactions relevant to cyclic ketones.
| Theoretical Method | Application | Key Insights Provided |
| Density Functional Theory (DFT) | Studying stereoselectivity of intramolecular aldol cyclizations. nih.govresearchgate.net | Provides insights into the origins of variations in stereoselectivities based on catalyst and substrate structure. nih.gov |
| B3LYP/6-31G(d) | Matching experimental trends in stereoselective reactions. nih.govresearchgate.net | Elucidates the role of catalyst conformational flexibility in determining enantioselectivity. nih.gov |
| Distortion/Interaction Analysis | Analyzing regioselective reactions of strained cyclic intermediates. nih.gov | Demonstrates that sterics, distortion, and interaction energies contribute to controlling reaction selectivity. nih.gov |
Applications in Organic Synthesis and Materials Science
Precursor in Complex Organic Molecule Synthesis
3-Amino-2-cyclohexen-1-one is a highly valued precursor in the assembly of intricate molecular architectures, particularly heterocyclic compounds which form the core of many pharmaceuticals and biologically active molecules. nih.govorganic-chemistry.org Its utility stems from its capacity to act as a synthon for introducing both an amino group and a cyclohexenone moiety into a target molecule. rsc.org
The compound is extensively used in the synthesis of fused heterocyclic systems. For instance, it is a key starting material for constructing quinoline (B57606) and carbazole (B46965) skeletons. rsc.orgnih.gov Quinolines, a class of nitrogen-containing heterocycles, are synthesized through various methods where this compound can be a crucial reactant. nih.govorganic-chemistry.orgmdpi.com Similarly, carbazoles, which are of interest for their electronic and photophysical properties, can be synthesized through multi-step reactions involving this enaminone. rsc.orgnih.gov
Beyond these, scientific literature documents its role in preparing a variety of other functionally significant heterocyclic compounds. These include pyridines, azaazulenes, and tetrahydro-1,3-oxazines. acs.org The reactivity of the enaminone allows for its participation in cyclization and condensation reactions to form these complex polycyclic structures.
Below is a table summarizing some of the complex organic molecules synthesized using this compound as a precursor.
| Class of Compound | Specific Examples/Derivatives | Significance/Application Area |
| Quinolines | 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitriles | Pharmaceutical and biological activities |
| Carbazoles | Glycozoline, Glycozolicine, Glycozolidine, Clausenalene | Natural products, materials science |
| Azaazulenes | Various substituted azaazulenes | Functional materials, medicinal chemistry |
| Tetrahydro-1,3-oxazines | Substituted tetrahydro-1,3-oxazines | Biologically active compounds |
| Pyridines | Fused pyridine (B92270) ring systems | Agrochemicals, pharmaceuticals |
Role in the Synthesis of Natural Products
The structural framework of this compound makes it an attractive starting point for the total synthesis of several natural products and their analogues. One notable class of natural products where it has found application is in the synthesis of sesquiterpenes. acs.org Sesquiterpenes are a diverse group of C15 terpenoids known for their wide range of biological activities. nih.govnih.gov
While detailed synthetic pathways are often complex, the cyclohexenone core of the starting material can be elaborated through various stereoselective reactions to construct the characteristic skeletons of these natural products. For example, it is cited as a precursor in the synthesis of bisabolane (B3257923) sesquiterpenes. mdpi.com Furthermore, its application extends to the synthesis of carbazole alkaloids, such as the natural product Clausine C, demonstrating its versatility in accessing complex alkaloid structures. nih.gov
Intermediate in the Production of Related Cyclohexenone Derivatives
This compound is not only a precursor for complex, multi-ring systems but also serves as a fundamental intermediate in the production of other valuable cyclohexenone derivatives and related simple aromatic compounds. google.com A significant industrial application is its use as an intermediate in the synthesis of m-aminophenol, cyclohexane-1,3-dione, and resorcinol (B1680541). google.com These are high-volume chemicals with broad applications in polymers, resins, and pharmaceuticals.
The transformation of this compound to these derivatives often involves straightforward chemical steps such as hydrolysis and dehydrogenation. google.com For instance, hydrolysis of the enamine can lead to the formation of 1,3-cyclohexanedione (B196179). google.com The amino group can also be modified to generate other substituted cyclohexenone derivatives. An example is the reaction with morpholine (B109124) to produce 3-morpholino-2-cyclohexen-1-one. organic-chemistry.org The synthesis of various N-substituted and ring-substituted 3-aminocyclohex-2-en-1-one derivatives has also been explored in the development of novel therapeutic agents, such as CXCR2 antagonists. acs.org
The following table outlines some key cyclohexenone derivatives and related compounds produced from this compound.
| Derivative Compound | Synthetic Transformation | Primary Application |
| m-Aminophenol | Dehydrogenation | Dyes, pharmaceuticals, corrosion inhibitors |
| Cyclohexane-1,3-dione | Hydrolysis | Organic synthesis, herbicides |
| Resorcinol | Hydrolysis and Dehydrogenation | Resins, adhesives, pharmaceuticals |
| 3-Morpholino-2-cyclohexen-1-one | Reaction with morpholine | Synthetic intermediate |
Utilization in Specialty Chemical and Material Production
The utility of this compound extends to the manufacturing of specialty chemicals, most notably in the dye industry. Its reactive nature makes it a suitable component in the synthesis of novel disperse azo dyes. These dyes are used for coloring synthetic fibers like polyester. georganics.sk The enaminone structure can be diazotized and coupled with other aromatic compounds to generate a wide palette of colors with good fastness properties.
In addition to dyes, it is a key intermediate in the production of various active pharmaceutical ingredients (APIs). organic-chemistry.org Its ability to be converted into a range of biologically active heterocyclic structures underpins its importance in the pharmaceutical industry. While its direct incorporation into polymers is not widely documented, its role as a precursor to monomers like resorcinol and m-aminophenol indirectly links it to the production of high-performance polymers and specialty resins. google.com
Biological Activities and Medicinal Chemistry Research
Antimicrobial Properties
The core structure of 3-Amino-2-cyclohexen-1-one is part of the broader class of enaminones and cyclohexane (B81311) derivatives, which have been investigated for their antimicrobial properties. Research has shown that functionally substituted cyclohexane derivatives are an important class of organic compounds with potential as antimicrobial agents. nih.gov The perpetual increase in microbial resistance to existing antibiotics has spurred significant research into new antimicrobial drugs, with synthetic organic compounds like cyclohexane derivatives being a key area of exploration. nih.gov
Studies on related enaminone structures have demonstrated their potential as antimicrobial agents. For instance, various heterocyclic compounds synthesized from enaminone intermediates have been evaluated for their activity against different microbes. nih.govmdpi.com For example, derivatives of amidrazone containing a cyclohex-1-ene-1-carboxylic acid moiety have been synthesized and assessed for their antimicrobial activity. researchgate.net Some of these compounds exhibited moderate to weak activity against bacterial strains such as Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, and the fungal strain Candida albicans. researchgate.net Specifically, certain derivatives were found to be active against Staphylococcus aureus and Mycobacterium smegmatis. researchgate.net The antimicrobial potential often depends on the specific substitutions made to the core ring structure. researchgate.net
Antitumor and Anticancer Potential
The enaminone scaffold, present in this compound, is recognized for its utility in synthesizing compounds with potential antitumor activities. nih.govmdpi.com Various derivatives containing this structural motif have been evaluated for their effects on cancer cells.
Derivatives of this compound have been a subject of investigation for their cytotoxic effects against various human cancer cell lines. In a notable study, a series of 3-amino-3,4-seco-triterpenoids, which feature a modified amino-cyclohexene core, were evaluated. nih.gov Several of these compounds demonstrated significant growth inhibitory effects at submicromolar concentrations against a panel of 60 cancer cell lines. nih.gov For instance, certain derivatives showed a degree of selectivity towards leukemia cell lines (K-562, CCRF-CEM, HL-60(TB), RPMI-8226), colon cancer (HT29), and ovarian cancer (OVCAR-4). nih.gov
Conversely, another study focused on 3-aminocyclohex-2-en-1-one derivatives developed as CXCR2 antagonists found that these specific compounds exhibited low toxicity on OVCAR-8 and CXCR2-U2OS cells, with MTT IC50 values greater than 50 µM and 30 µM, respectively. This suggests that their mechanism of action as receptor antagonists is not primarily driven by general cytotoxicity.
The table below summarizes the cytotoxic activities of selected derivatives related to this compound against various cancer cell lines.
| Compound Type | Cancer Cell Line | Activity Metric | Observed Value | Reference |
|---|---|---|---|---|
| 3-amino-3,4-seco-triterpenoid derivatives | Most sensitive cell lines from NCI-60 panel | GI₅₀ (Growth Inhibition 50%) | 0.20–0.94 μM | nih.gov |
| 3-amino-3,4-seco-triterpenoid derivatives | Most sensitive cell lines from NCI-60 panel | LC₅₀ (Lethal Concentration 50%) | 1–6 μM | nih.gov |
| 3-aminocyclohex-2-en-1-one derivatives (as CXCR2 antagonists) | OVCAR-8 (Ovarian Cancer) | IC₅₀ (MTT Assay) | > 50 µM | |
| 3-aminocyclohex-2-en-1-one derivatives (as CXCR2 antagonists) | CXCR2-U2OS (Engineered Osteosarcoma) | IC₅₀ (MTT Assay) | > 30 µM |
Receptor Antagonism Studies
The this compound framework has proven to be a valuable template for designing receptor antagonists, particularly for chemokine receptors involved in inflammatory processes.
A significant area of research for this compound derivatives has been the development of novel antagonists for the Chemokine Receptor 2 (CXCR2). CXCR2 is a G-protein-coupled receptor that plays a key role in mediating neutrophil activation and chemotaxis in response to chemokines like CXCL8. Blocking this receptor is a therapeutic strategy for managing inflammatory diseases characterized by excessive neutrophil infiltration.
Researchers have synthesized and evaluated numerous 3-aminocyclohex-2-en-1-one derivatives for their ability to inhibit CXCR2 signaling. In one study, 44 derivatives were synthesized and tested, with thirteen of them showing IC50 values below 10 µM in a Tango assay for CXCR2. In silico predictions also suggested that these active compounds possess favorable drug-like properties. Another report highlighted that these derivatives were found to inhibit downstream signaling with IC50 values in the low micromolar range.
The following interactive table presents the CXCR2 inhibitory activity of some of the most potent 3-aminocyclohex-2-en-1-one derivatives from a key study.
| Compound ID | CXCR2 Inhibition IC₅₀ (µM) | Reference |
|---|---|---|
| Derivative 1 | < 10 | |
| Derivative 2 | < 10 | |
| Derivative 3 | < 10 | |
| ... (10 other derivatives) | < 10 |
Enzyme Inhibition Studies
The potential for this compound and its derivatives to act as enzyme inhibitors has been explored in various contexts.
Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. While many classes of compounds, including flavonoids and various heterocyclic structures, have been investigated as AChE inhibitors, there is limited specific research available in the public domain directly evaluating this compound or its close derivatives for this particular activity. The enaminone scaffold is known to be a precursor for various biologically active molecules, but its specific application in the context of acetylcholinesterase inhibition is not well-documented in the provided search results.
Effects on Glutathione (B108866) Metabolism
Currently, there is a lack of specific research in publicly accessible scientific literature that investigates the direct effects of this compound on glutathione metabolism. Studies have been conducted on its parent compound, 2-cyclohexen-1-one, which has been shown to deplete glutathione. mdpi.comnih.govnih.gov However, these findings cannot be directly extrapolated to the 3-amino derivative.
Other Pharmacological Activities
This section addresses other reported pharmacological activities of this compound.
Dopamine (B1211576) Autoreceptor Agonist Research
There is no available scientific literature to suggest that this compound has been investigated as a dopamine autoreceptor agonist.
Oxytocin (B344502) Antagonism
Research on the potential oxytocin antagonist properties of this compound is not present in the available scientific literature.
Anticonvulsant Properties
There is no evidence in the current body of scientific research to indicate that this compound possesses or has been tested for anticonvulsant properties.
Structure-Activity Relationship (SAR) Investigations
The this compound scaffold has served as a template for the development of novel chemokine receptor 2 (CXCR2) antagonists. umich.edu Structure-activity relationship (SAR) studies have been conducted to understand how different structural modifications to this core affect the inhibitory activity of the resulting derivatives.
In one such study, a series of 3-aminocyclohex-2-en-1-one derivatives were synthesized and evaluated for their ability to inhibit CXCR2 signaling. The SAR investigation focused on modifications at three key positions: the cyclohexanone (B45756) core, a phenylthioamide moiety, and a benzyl (B1604629) amino functionality. umich.edu
The findings from these investigations revealed several important structural requirements for potent CXCR2 antagonism:
Cyclohexanone Core: The integrity of the cyclohexanone ring was found to be crucial for activity. Replacing it with bicyclic systems like thiazolopyrimidinone or quinolinone led to a complete loss of activity. umich.edu
Phenylthioamide Moiety: Modifications to this part of the molecule significantly influenced the inhibitory potency.
The study identified three hydrophobic sites within the molecule that are important for its binding, suggesting that the binding site on the receptor is predominantly hydrophobic. umich.edu Out of 44 synthesized derivatives, thirteen demonstrated IC50 values below 10 µM in a CXCR2-specific assay. umich.edu
Table 1: SAR Findings for this compound Derivatives as CXCR2 Antagonists
| Structural Unit Modified | Modification | Effect on CXCR2 Inhibitory Activity | Reference |
|---|---|---|---|
| Cyclohexanone Core | Replacement with bicyclic core (thiazolopyrimidinone, quinolinone) | Loss of activity | umich.edu |
| Cyclohexanone Core | Replacement of one carbon with a heteroatom | Loss of activity | umich.edu |
| Phenylthioamide Moiety | Various substitutions | Modulated inhibitory potency | umich.edu |
| Benzyl Amino Functionality | Various substitutions | Modulated inhibitory potency | umich.edu |
These SAR studies highlight the potential of the this compound scaffold as a starting point for designing novel CXCR2 antagonists with potential applications in inflammatory diseases. umich.edu
In silico ADMET Prediction and Drug-Likeness Assessment
Before costly and time-consuming synthesis and biological testing, computational methods are employed to predict the pharmacokinetic properties of potential drug candidates. This in silico analysis, known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, is an essential part of modern drug design. frontiersin.org It allows researchers to filter out compounds that are unlikely to succeed due to poor bioavailability or potential toxicity. frontiersin.orgnih.gov
The process involves using specialized software, such as SwissADME, pkCSM, and ADMETlab, to calculate various physicochemical and pharmacokinetic parameters from a molecule's structure. nih.govnih.govsci-hub.se These tools help assess:
Drug-Likeness: This is often evaluated using rule-based filters like Lipinski's Rule of Five. nih.gov Compounds that adhere to these rules are more likely to be orally bioavailable.
Absorption: Parameters such as human intestinal absorption and skin permeability (log Kp) are predicted. frontiersin.orgnih.gov Poor absorption can prevent a drug from reaching its target in sufficient concentrations. frontiersin.org
Distribution: This includes predictions about a compound's ability to cross the blood-brain barrier (BBB) or its interaction with transport proteins like P-glycoprotein. frontiersin.orgnih.gov
Metabolism: The prediction of interactions with cytochrome P450 (CYP) enzymes is critical, as these enzymes are responsible for the metabolism of most drugs. sci-hub.se
Toxicity: Various toxicity endpoints, including potential cytotoxicity, can be predicted to flag problematic compounds early. biointerfaceresearch.com
Table 2: Key Parameters in In Silico ADMET & Drug-Likeness Assessment
| Parameter Category | Specific Prediction | Significance in Drug Development | Source |
|---|---|---|---|
| Drug-Likeness | Lipinski's Rule of Five | Predicts oral bioavailability and drug-like characteristics. | nih.gov |
| Absorption | Human Intestinal Absorption (HIA) | Determines how well the compound is absorbed from the gut. | nih.gov |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Indicates if a compound can enter the central nervous system. | nih.gov |
| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. | sci-hub.se |
| Toxicity | Cytotoxicity Prediction | Assesses the likelihood that the compound will be toxic to cells. | biointerfaceresearch.com |
Cellular Studies and Biological Assays
Following promising in silico predictions, derivatives are synthesized and evaluated in various biological assays to confirm their activity and mechanism of action at a cellular level. These in vitro studies are critical for validating the computational models and providing concrete evidence of a compound's potential therapeutic effect.
Derivatives originating from a this compound scaffold would be subjected to a battery of tests depending on the therapeutic target. Examples of relevant cellular assays reported for analogous structures include:
Antiproliferative and Cytotoxicity Assays: The effect of compounds on the growth and viability of cancer cell lines is a common assessment. For instance, scaffold hopping from an aurone (B1235358) to an azaaurone led to a derivative with an IC₅₀ value of 5.6 µM against HepG2 liver cancer cells, demonstrating potent antiproliferative activity. mdpi.com
Enzyme Inhibition Assays: Many drugs function by inhibiting specific enzymes. Assays can measure a compound's ability to block enzymes like α-amylase and α-glucosidase (relevant for diabetes) or acetylcholinesterase (relevant for Alzheimer's disease). nih.gov
Cellular Signaling Pathway Assays: Compounds can be tested for their ability to modulate specific signaling pathways inside cells. For example, novel 3-aminopyrazole (B16455) inhibitors were shown to inhibit the intracellular phosphorylation of Hsp27 and the release of TNFα from cells, confirming their engagement with the intended target pathway. nih.gov
Table 3: Examples of Cellular Assays for Derivative Evaluation
| Assay Type | Biological Target/Process Measured | Example Finding | Source |
|---|---|---|---|
| Antiproliferative Assay | Growth inhibition of cancer cells (e.g., HepG2) | Azaaurone derivative showed an IC₅₀ of 5.6 µM. | mdpi.com |
| Target Engagement Assay | Inhibition of Hsp27 phosphorylation in cells | 3-aminopyrazole derivatives proved to inhibit phosphorylation. | nih.gov |
| Cytokine Release Assay | Inhibition of LPS-induced TNFα release | Selected derivatives inhibited TNFα release in cells and in vivo. | nih.gov |
Future Research Directions and Translational Potential
Development of Novel Synthetic Routes with Enhanced Sustainability
Traditional synthesis of 3-amino-2-cyclohexen-1-one often involves the condensation of 1,3-cyclohexanedione (B196179) with ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), which can require harsh conditions and the use of hazardous solvents like benzene (B151609). acs.org A significant advancement in this area has been the development of a one-pot procedure starting from the readily available and inexpensive 3-aminophenol (B1664112). acs.org This method utilizes a 10% Palladium on carbon (Pd/C) catalyst for hydrogenation under mild and neutral conditions, offering a quantitative yield. acs.org This process is highlighted as a simple, totally catalytic, and environmentally benign alternative to existing methods. acs.orgresearchgate.net
Future research in this domain will likely focus on refining and expanding upon these green chemistry principles. Key areas of exploration include:
Catalyst Development: Investigating alternative, more abundant, and less expensive metal catalysts (e.g., based on iron, copper, or nickel) to replace palladium, further reducing the environmental and economic impact.
Solvent Optimization: Exploring the use of water or other green solvents in various synthetic approaches to minimize the reliance on volatile organic compounds. bohrium.com Some enaminone syntheses have already shown success in aqueous media. ijcce.ac.ir
Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted organic synthesis (MAOS) or ultrasound irradiation could shorten reaction times and reduce energy consumption. repec.orgugm.ac.id
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. The one-pot synthesis from 3-aminophenol is a step in this direction. acs.org
Table 1: Comparison of Synthetic Routes for this compound
| Starting Material(s) | Reagents & Conditions | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| 1,3-Cyclohexanedione, Ammonia/Ammonium Acetate | Refluxing in hazardous solvents (e.g., benzene) with azeotropic water removal | Established method | Use of hazardous solvents, often requires excess reagents | acs.org |
| 3-Aminophenol | 10% Pd/C, H₂ (balloon), MeOH, 60°C | Environmentally benign, quantitative yield, mild conditions, readily available starting material | Use of a noble metal catalyst | acs.org |
Exploration of New Chemical Transformations and Derivatizations
The reactivity of the this compound scaffold allows for a multitude of chemical transformations, making it a powerful tool for generating molecular diversity. The conjugated enaminone system possesses multiple reactive sites that can engage with both electrophiles and nucleophiles. researchgate.net
Future research will undoubtedly continue to uncover novel reactions and derivatizations. Potential avenues include:
Asymmetric Catalysis: Developing enantioselective transformations to produce chiral derivatives, which is crucial for the synthesis of many modern pharmaceuticals.
Multi-component Reactions: Designing one-pot reactions involving three or more starting materials to construct complex molecules in a single step, which is an efficient and sustainable approach. conicet.gov.ar
Novel Cycloadditions: Exploring new cycloaddition strategies beyond known formal [3+2] reactions to build unique polycyclic and heterocyclic frameworks. nih.gov
C-H Activation: Utilizing modern C-H activation techniques to directly functionalize the cyclohexene (B86901) ring, offering more direct and efficient routes to substituted analogs.
The versatility of this compound is demonstrated by its participation in a variety of reactions, including:
Alkylation: The anion of a related enaminone reacts with acrylic esters to yield C- or N-alkylated products depending on the reaction conditions. rsc.org
Heterocycle Synthesis: It serves as a starting material for a wide range of heterocyclic compounds like quinolines, nitriles, and fused heterocyclic systems through reactions with various reagents. nih.govnih.govresearchgate.net For instance, it reacts with arylidenemalononitriles to form 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitriles. nih.govchemicalbook.comchemicalbook.com
Dehydrogenation: Under certain catalytic conditions with noble metals on a carbon support, it can undergo dehydrogenation to form aromatic compounds. nih.govacs.org
Table 2: Selected Chemical Transformations of this compound and its Derivatives
| Reaction Type | Reagents | Product Class | Citations |
|---|---|---|---|
| Heterocycle Synthesis | Arylidenemalononitriles | Tetrahydroquinolines | nih.govresearchgate.net |
| Heterocycle Synthesis | Nitrogen-based nucleophiles (amines, hydrazines, etc.) | Azoles, azines, fused heterocycles | benthamdirect.comnih.gov |
| Dehydrogenation | Carbon-supported noble metals | Phenolic derivatives | nih.govacs.org |
| Alkylation | Acrylic esters (with related enaminones) | C- or N-alkylated products | rsc.org |
| Cycloaddition (formal) | Quinones (with α-enaminones) | N-substituted indoles, 2,3-dihydrobenzofurans | nih.gov |
Deeper Mechanistic Understanding of Biological Interactions
Derivatives of this compound have shown a range of biological activities, including anticonvulsant and antifungal properties. researchgate.netnih.gov The core structure is also a motif found in natural photoprotective compounds like mycosporine-like amino acids (MAAs). nih.govfrontiersin.org However, a detailed mechanistic understanding of how these molecules interact with biological targets at a molecular level is often still developing.
Future research should prioritize:
Target Identification and Validation: Identifying the specific enzymes, receptors, or other biomolecules that derivatives of this compound interact with to exert their biological effects.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the lead compounds and evaluating how these changes affect biological activity. This can help to map the key pharmacophoric features required for potent and selective interactions. researchgate.netconicet.gov.arresearchgate.net
Biophysical and Spectroscopic Studies: Employing techniques like X-ray crystallography, NMR spectroscopy, and transient absorption spectroscopy to study the binding modes of these compounds to their biological targets and to understand their excited-state dynamics, which is relevant for applications like sunscreens. nih.govcore.ac.uk Computational studies have suggested that upon photoexcitation, the molecule can become trapped in an excited state, which may limit its effectiveness as a sunscreen scaffold without further modification. nih.gov
Design and Synthesis of Advanced Pharmacological Agents
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets and forming the basis for a variety of therapeutic agents. acs.orgresearchgate.net Its derivatives have been investigated for a range of pharmacological activities, including as anticonvulsants, acetylcholinesterase inhibitors, and antifungal agents. acs.orgnih.gov
Translational research efforts should focus on:
Lead Optimization: Systematically modifying promising initial "hit" compounds to improve their potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).
Expansion of Therapeutic Areas: Screening libraries of this compound derivatives against a wider range of biological targets to discover new therapeutic applications, such as in oncology, infectious diseases, and neurodegenerative disorders. benthamdirect.comnih.gov
Development of Prodrugs: Designing prodrug strategies to improve the delivery and efficacy of active compounds. For instance, a theoretical study has investigated a hydration mechanism in an enaminone pro-drug prototype. mdpi.com
Table 3: Bioactive Compounds Derived from the this compound Scaffold
| Compound Class | Therapeutic Area | Example Application | Citations |
|---|---|---|---|
| Tetrahydroquinolines | Antifungal | Agents effective against various fungal strains | nih.govresearchgate.net |
| Open-chain Enaminones | Anticonvulsant | Potential treatment for epilepsy | mdpi.com |
| Fused Heterocycles | Antibacterial, Anti-inflammatory, Antiviral | Broad-spectrum therapeutic potential | benthamdirect.comnih.gov |
| Dihydropyridin Derivatives | Antibacterial | Active against Gram-positive bacteria, including MRSA | conicet.gov.ar |
Computational Drug Discovery and Rational Design
Computational methods are increasingly integral to modern drug discovery, offering ways to accelerate the design and optimization of new drug candidates. These approaches can be powerfully applied to the this compound scaffold.
Future computational research should involve:
Virtual Screening: Using molecular docking to screen large virtual libraries of this compound derivatives against the 3D structures of known biological targets to identify potential new hits. Docking simulations have been used to examine the potential of pyrrole-based enaminones as antifungal agents. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of the derivatives with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, guiding synthetic efforts. mdpi.com
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-target complex over time to gain a deeper understanding of the binding stability and the key interactions that mediate binding.
ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives early in the drug discovery process, helping to identify candidates with a higher probability of success in clinical trials.
By leveraging these computational tools, researchers can more rationally design the next generation of pharmacological agents based on the this compound core, saving time and resources in the discovery pipeline. mdpi.com
Q & A
Q. What are the optimized synthetic routes for 3-amino-2-cyclohexen-1-one, and how do catalytic systems influence yield?
The most efficient method involves a one-pot Pd/C-catalyzed hydrogenation of 3-aminophenol under mild conditions, achieving 65–75% yield . This protocol avoids harsh reagents and uses 10% Pd/C as a recyclable catalyst, enhancing environmental sustainability. Alternative routes, such as condensation of cyclohexane-1,3-dione with propargylamine, yield structurally similar enamines (e.g., 3-(2-propynylamino)-2-cyclohexen-1-one) but require specialized reagents and higher temperatures .
Q. How is the structural integrity of this compound validated experimentally?
Key techniques include:
- 1H-NMR : Confirms the presence of the amino group (δ 1.5–2.5 ppm) and cyclohexenone backbone (δ 5.5–6.5 ppm for olefinic protons) .
- FT-IR/FT-Raman spectroscopy : Identifies vibrational modes such as C=O stretching (~1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹). Density functional theory (DFT) calculations corroborate assignments, resolving ambiguities in overlapping bands .
Q. What purification strategies are recommended for isolating high-purity this compound?
Recrystallization from polar aprotic solvents (e.g., acetonitrile) effectively removes by-products like unreacted 3-aminophenol. Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) is advised for small-scale lab synthesis, while Pd/C filtration followed by solvent evaporation suffices for larger batches .
Q. What safety protocols are critical when handling this compound?
- Use nitrile gloves and fume hoods to avoid dermal/ocular exposure .
- Store at 2–8°C under inert gas (argon) to prevent oxidation .
- Neutralize spills with 5% acetic acid before disposal .
Advanced Research Questions
Q. How does this compound participate in the Amino-Claisen rearrangement, and what mechanistic insights exist?
Heating this compound with propargylamine derivatives triggers an Amino-Claisen rearrangement, forming fused dihydropyridines (e.g., 5,6,7,8-tetrahydroquinolin-5-one). The mechanism involves:
Formation of a vinylpropargylamine intermediate.
[3,3]-sigmatropic rearrangement.
Electrocyclic ring closure.
Kinetic studies show copper(I) catalysts accelerate the reaction (76% yield in 2 h vs. 48% uncatalyzed) .
Q. How can computational methods resolve contradictions in vibrational spectroscopy data?
DFT simulations (B3LYP/6-31G* basis set) reconcile experimental FT-Raman/IR spectra by assigning:
Q. What role does this compound play in synthesizing bioactive heterocycles?
It serves as a versatile enamine precursor for:
- Quinoline derivatives : Condensation with aryl aldehydes yields substituted quinolines via Friedländer synthesis (e.g., 2-phenylquinoline, 82% yield) .
- Antiviral agents : Halogenation at the amino group produces trichloroethylidene derivatives, showing inhibitory activity against SARS-CoV-2 main protease (IC₅₀ = 3.2 µM) .
Q. How do solvent polarity and temperature affect the stability of this compound?
- Aprotic solvents (acetonitrile) : Enhance stability (t₁/₂ > 6 months at 25°C).
- Protic solvents (water) : Accelerate hydrolysis to cyclohexanedione derivatives (t₁/₂ = 72 h at 25°C).
- Elevated temperatures (>80°C) : Promote dimerization via Michael addition, requiring strict temperature control during reactions .
Q. What strategies address yield discrepancies in scaled-up syntheses of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
